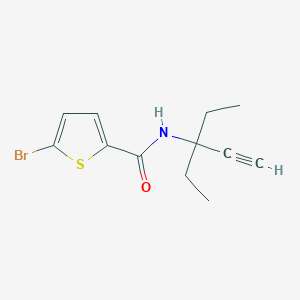![molecular formula C24H28N2O5 B10969310 (3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10969310.png)
(3-Methyl-1-benzofuran-2-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The piperazine moiety is then introduced through nucleophilic substitution reactions. The final step involves the attachment of the trimethoxybenzyl group, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in studies involving cell signaling and enzyme inhibition.
Medicine: Preliminary studies suggest it may have anticancer and antimicrobial properties
Industry: Its unique chemical structure makes it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action for (3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of cell signaling pathways and the inhibition of specific enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for skin conditions.
Angelicin: Known for its biological activities, including anticancer properties.
Uniqueness
What sets (3-METHYL-1-BENZOFURAN-2-YL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE apart is its unique combination of a benzofuran core with a piperazine moiety and a trimethoxybenzyl group. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H28N2O5/c1-16-18-7-5-6-8-19(18)31-21(16)24(27)26-13-11-25(12-14-26)15-17-9-10-20(28-2)23(30-4)22(17)29-3/h5-10H,11-15H2,1-4H3 |
InChI Key |
VXYPDBBSEHEHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)CC4=C(C(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10969230.png)
![7-(Propan-2-ylidene)-3-(1,3-thiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969235.png)
![N-[1-(5-chlorothiophen-2-yl)propyl]-2-fluorobenzenesulfonamide](/img/structure/B10969246.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10969248.png)

![2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10969261.png)
![1-(4-Bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10969266.png)
![3-{[4-Ethyl-5-methyl-3-(phenylcarbamoyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10969272.png)
![4-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10969276.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10969284.png)
![4-propyl-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10969291.png)
![4-ethyl-3-[(2-methylbenzyl)sulfanyl]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10969300.png)
![5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B10969302.png)
![2-fluoro-N-[2-methyl-6-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10969315.png)
